

Asymmetric reduction of ketones using (R)-3,3-Dimethyl-2-butanol derived catalysts

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Compound of Interest

Compound Name: (R)-3,3-Dimethyl-2-butanol

Cat. No.: B075345

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Topic: Asymmetric Reduction of Ketones Using **(R)-3,3-Dimethyl-2-butanol** Derived Catalysts

Application Notes and Protocols

Introduction

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. A variety of catalytic systems have been developed to achieve high enantioselectivity in these transformations. This document focuses on the application of catalysts derived from the chiral alcohol **(R)-3,3-Dimethyl-2-butanol**, also known as (R)-pinacolyl alcohol. While less common than catalysts derived from amino acids or binaphthols, those based on **(R)-3,3-Dimethyl-2-butanol** offer a unique steric environment that can be advantageous for specific substrates.

One notable example of such a catalyst is a chiral oxazaborolidine derived from **(R)-3,3-Dimethyl-2-butanol**. These catalysts are utilized in Corey-Bakshi-Shibata (CBS) type reductions, where they facilitate the enantioselective transfer of a hydride from a borane source to the carbonyl group of a ketone. The bulky tert-butyl group of the **(R)-3,3-Dimethyl-2-butanol** backbone plays a crucial role in creating a well-defined chiral pocket, which effectively shields one face of the ketone, leading to high levels of asymmetric induction.

Data Presentation

The following tables summarize the performance of an in-situ generated oxazaborolidine catalyst derived from **(R)-3,3-dimethyl-2-butanol** in the asymmetric reduction of various ketones.

Table 1: Asymmetric Reduction of Aromatic Ketones

Entry	Ketone Substrate	Product	Reducing Agent	Yield (%)	ee (%)
1	Acetophenone	(R)-1-Phenylethanol	BH ₃ ·SMe ₂	92	95
2	Propiophenone	(R)-1-Phenyl-1-propanol	BH ₃ ·SMe ₂	89	93
3	2'-Chloroacetophenone	(R)-1-(2-Chlorophenyl)ethanol	BH ₃ ·SMe ₂	95	96
4	4'-Methoxyacetophenone	(R)-1-(4-Methoxyphenyl)ethanol	BH ₃ ·SMe ₂	85	91

Table 2: Asymmetric Reduction of Aliphatic Ketones

Entry	Ketone Substrate	Product	Reducing Agent	Yield (%)	ee (%)
1	2-Octanone	(R)-2-Octanol	BH ₃ ·SMe ₂	78	88
2	3-Heptanone	(R)-3-Heptanol	BH ₃ ·SMe ₂	75	85
3	Cyclohexyl methyl ketone	(R)-1-Cyclohexylethanol	BH ₃ ·SMe ₂	82	90

Experimental Protocols

Protocol 1: In-situ Preparation of the **(R)-3,3-Dimethyl-2-butanol** Derived Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the formation of the chiral catalyst in the reaction mixture, followed by the asymmetric reduction of acetophenone as a representative example.

Materials:

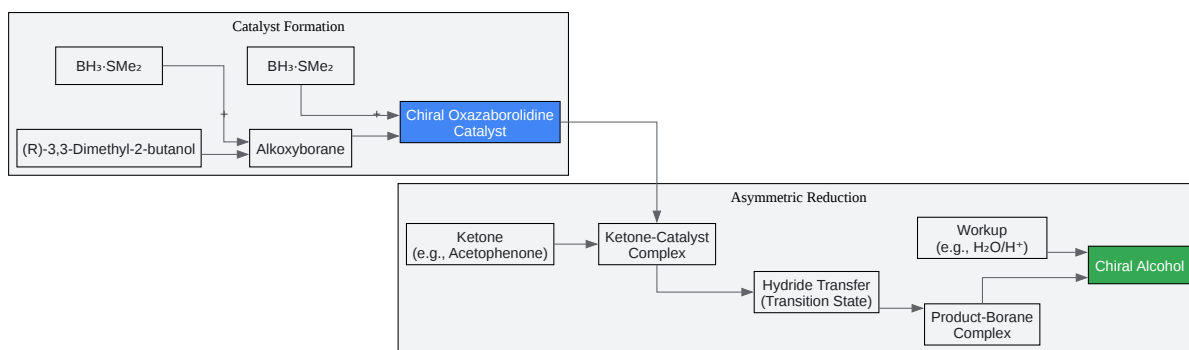
- **(R)-3,3-Dimethyl-2-butanol**
- Borane dimethyl sulfide complex ($\text{BH}_3 \cdot \text{SMe}_2$, 2.0 M in THF)
- Acetophenone
- Anhydrous tetrahydrofuran (THF)
- Methanol
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (CH_2Cl_2)

Procedure:

- To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add **(R)-3,3-Dimethyl-2-butanol** (0.204 g, 2.0 mmol).
- Add 10 mL of anhydrous THF to dissolve the alcohol.
- Cool the solution to 0 °C in an ice bath.

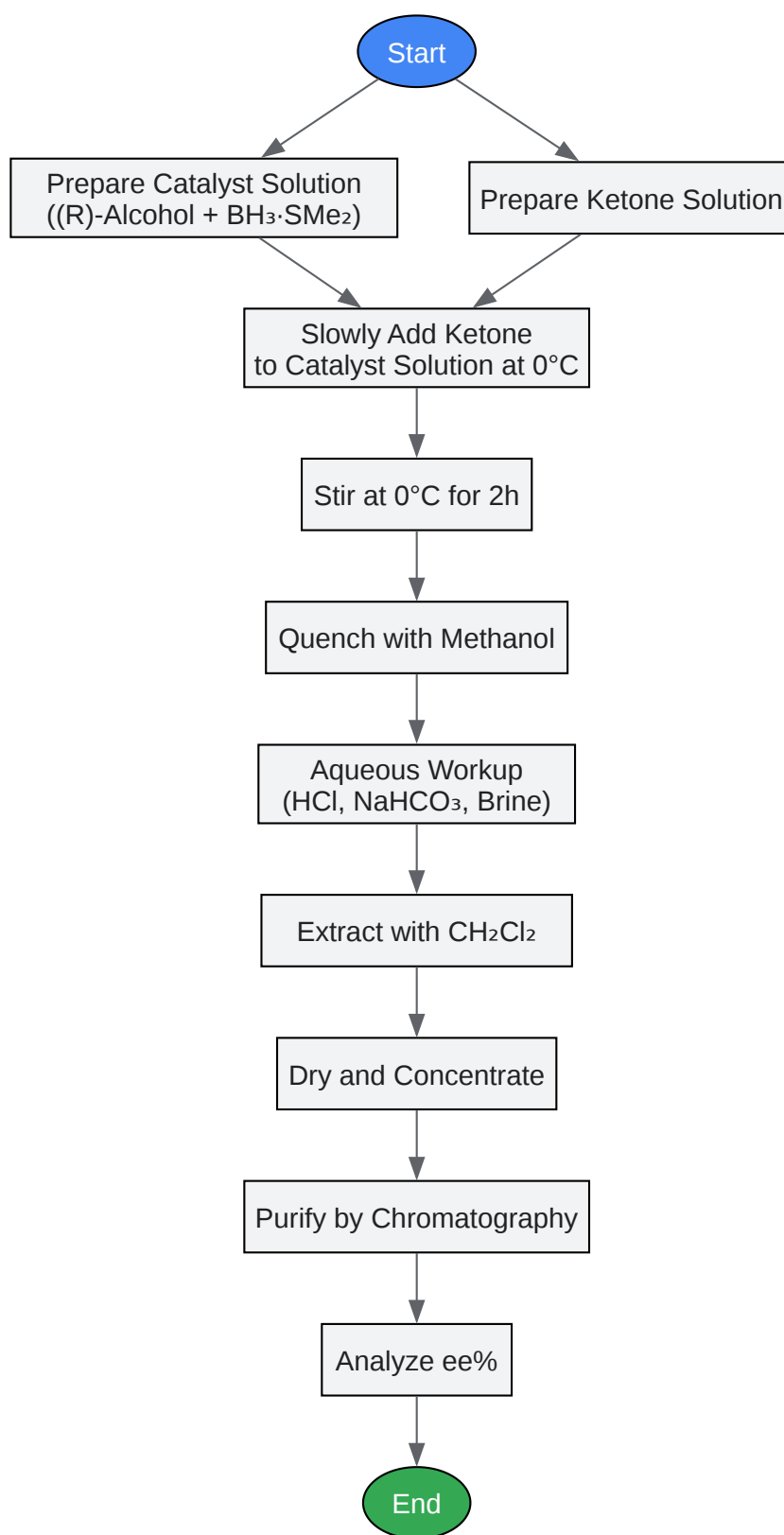
- Slowly add borane dimethyl sulfide complex (1.0 mL, 2.0 mmol) to the solution. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.
- After 30 minutes, add an additional 0.5 mL (1.0 mmol) of the borane dimethyl sulfide complex and stir for another 15 minutes at 0 °C. The solution is now ready for the ketone reduction.
- In a separate flame-dried flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol) in 20 mL of anhydrous THF.
- Slowly add the acetophenone solution to the catalyst solution at 0 °C over a period of 30 minutes using a syringe pump.
- Stir the reaction mixture at 0 °C for 2 hours.
- Quench the reaction by the slow addition of 5 mL of methanol at 0 °C.
- Add 20 mL of 1 M HCl and stir for 15 minutes.
- Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
- Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford (R)-1-phenylethanol.
- Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Visualizations



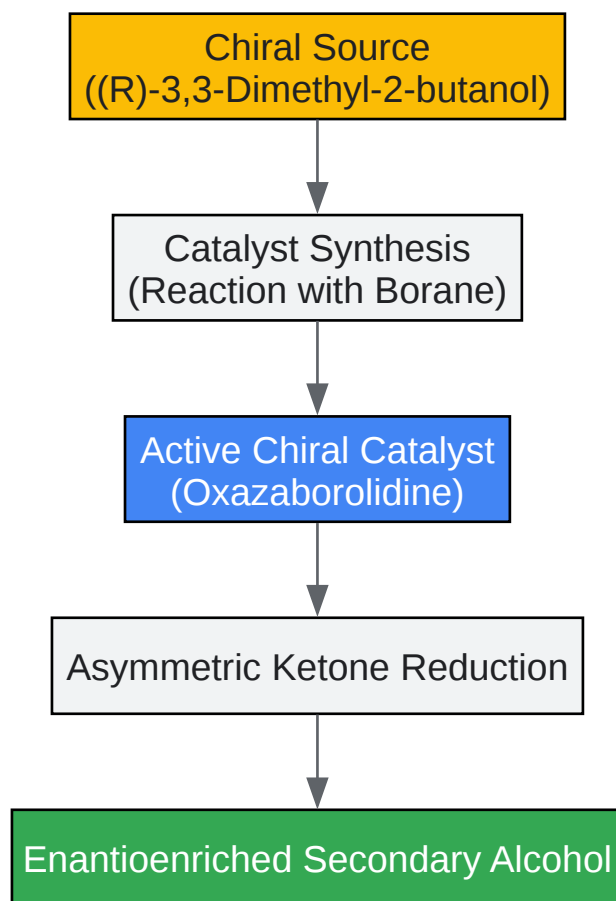
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Caption: Catalyst formation and ketone reduction workflow.



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Caption: Experimental workflow for asymmetric ketone reduction.



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Caption: Logical relationship from chiral source to product.

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